2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazine and carboxamide group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide can be synthesized through several methods. One common approach involves the reduction of 3-(trifluoromethyl)phenyldiazonium chloride . This reduction process typically employs reagents such as sodium borohydride or other suitable reducing agents under controlled conditions to yield the desired hydrazine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reduction processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide has diverse applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its unique chemical structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydrazine and carboxamide groups further contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylhydrazine: A closely related compound with similar chemical properties and applications.
2-(Trifluoromethyl)phenylhydrazine: Another similar compound used in organic synthesis and pharmaceutical research.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide is unique due to the presence of both the trifluoromethyl and carboxamide groups, which impart distinct chemical properties and enhance its versatility in various applications. The combination of these functional groups makes it a valuable compound for designing novel molecules with specific biological activities.
Properties
CAS No. |
42158-58-7 |
---|---|
Molecular Formula |
C8H8F3N3O |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
[3-(trifluoromethyl)anilino]urea |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)5-2-1-3-6(4-5)13-14-7(12)15/h1-4,13H,(H3,12,14,15) |
InChI Key |
LJTDVJOPLMXKMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NNC(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.